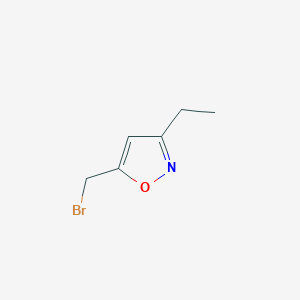Isoxazole, 5-(bromomethyl)-3-ethyl-
CAS No.: 36958-62-0
Cat. No.: VC7970960
Molecular Formula: C6H8BrNO
Molecular Weight: 190.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 36958-62-0 |
|---|---|
| Molecular Formula | C6H8BrNO |
| Molecular Weight | 190.04 g/mol |
| IUPAC Name | 5-(bromomethyl)-3-ethyl-1,2-oxazole |
| Standard InChI | InChI=1S/C6H8BrNO/c1-2-5-3-6(4-7)9-8-5/h3H,2,4H2,1H3 |
| Standard InChI Key | YCZVNYPFSNGXGJ-UHFFFAOYSA-N |
| SMILES | CCC1=NOC(=C1)CBr |
| Canonical SMILES | CCC1=NOC(=C1)CBr |
Introduction
Structural and Molecular Characteristics
Isoxazole derivatives are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Substitutions at the 3- and 5-positions significantly influence reactivity and physicochemical properties. For "5-(bromomethyl)-3-ethylisoxazole," the bromomethyl (-CH2Br) group at position 5 and the ethyl (-C2H5) group at position 3 define its core structure.
Molecular Formula and Weight
The molecular formula is C6H8BrNO, derived by replacing the methyl group in 5-(bromomethyl)-3-methylisoxazole (C5H6BrNO) with an ethyl group. This modification increases the molecular weight from 176.01 g/mol (methyl variant) to 190.04 g/mol (ethyl variant) .
Stereoelectronic Effects
The ethyl group’s electron-donating inductive effect (+I) may slightly destabilize the isoxazole ring compared to methyl-substituted analogs, altering reactivity in nucleophilic substitution reactions. Bromine’s electronegativity (-I effect) at position 5 enhances the electrophilicity of the adjacent carbon, making it susceptible to SN2 reactions .
Synthetic Pathways and Intermediate Utility
While no direct synthesis of 5-(bromomethyl)-3-ethylisoxazole is reported, methodologies for analogous compounds provide a framework for its preparation.
Bromination of Precursor Isoxazoles
A plausible route involves brominating 3-ethyl-5-methylisoxazole using reagents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin in acetonitrile, catalyzed by azobisisobutyronitrile (AIBN). This method is validated by the synthesis of methyl-substituted analogs in lenalidomide intermediates .
Example Reaction:
Reaction conditions typically involve heating to 55–75°C for 12–15 hours, with progress monitored via TLC or HPLC .
Applications in Pharmaceutical Synthesis
Bromomethylisoxazoles serve as key intermediates in coupling reactions. For instance, methyl 2-bromomethyl-3-nitrobenzoate reacts with 3-aminopiperidine-2,6-dione hydrochloride to form lenalidomide precursors . The ethyl variant could similarly participate in nucleophilic substitutions, though steric hindrance from the ethyl group may reduce reaction efficiency compared to methyl analogs .
Physicochemical Properties
Extrapolating from structurally related compounds, the following properties are anticipated:
Thermodynamic Parameters
The ethyl group’s larger van der Waals volume may slightly increase boiling point and reduce vapor pressure compared to the methyl variant .
Spectral Data
-
IR Spectroscopy: Expected C-Br stretch at 500–600 cm⁻¹ and C=N/C-O stretches at 1600–1700 cm⁻¹.
-
NMR (¹H):
Industrial and Research Applications
Pharmaceutical Intermediates
Bromomethylisoxazoles are pivotal in synthesizing immunomodulatory drugs (e.g., lenalidomide). The ethyl variant could explore structure-activity relationships (SAR) in oncology therapeutics .
Material Science
Ethyl groups enhance hydrophobicity, potentially improving solubility profiles in polymer matrices. Applications in organocatalysis or ligand design are plausible but unexplored .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume